{2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride
Description
{2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with one nitrogen atom (azabicyclo) and a methanol substituent. Its molecular formula is C₇H₁₂ClNO (including the hydrochloride counterion), with a molecular weight of 163.65 g/mol (based on analogs in ).
Properties
CAS No. |
2613387-98-5 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-3-6(4-7)1-2-8-7;/h6,8-9H,1-5H2;1H |
InChI Key |
BAQIEZJCUZIXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CC1C2)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Photochemical [2+2] Cycloaddition
A photochemical approach, adapted from bicyclo[2.1.1]hexane syntheses, enables the formation of strained bicyclic systems. Ultraviolet irradiation of diene precursors (e.g., 1,3-cyclohexadiene) with nitrile or carbonyl partners generates fused intermediates, which are subsequently reduced to yield the azabicyclo[3.1.1]heptane skeleton.
Example Protocol
Intramolecular Amination
Patent literature describes a catalytic intramolecular amination strategy using palladium complexes. A linear precursor with a protected amine and terminal alkene undergoes cyclization in the presence of Pd(OAc)₂ and Xantphos, forming the bicyclic core.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 52–60% |
This method offers superior stereoselectivity, favoring the endo configuration due to transition-state stabilization.
Functionalization: Hydroxymethyl Group Introduction
Ketone Reduction Strategy
A two-step oxidation-reduction sequence introduces the hydroxymethyl group:
-
Oxidation : Treat the bicyclic amine with Jones reagent (CrO₃/H₂SO₄) to form a ketone at position 1.
-
Reduction : Reduce the ketone using NaBH₄ in methanol to yield the primary alcohol (Yield: 75–80%).
Critical Considerations
Direct Hydroxymethylation via Grignard Reagent
An alternative route employs a protected aldehyde intermediate:
-
Formylate the bicyclic amine using DMF/POCl₃ to generate an aldehyde.
-
React with methylmagnesium bromide, followed by acidic workup to yield the hydroxymethyl derivative (Yield: 65%).
Hydrochloride Salt Formation
The final step involves protonating the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate to obtain the hydrochloride salt (Purity: >98% by HPLC).
Optimized Conditions
| Parameter | Value |
|---|---|
| HCl Concentration | 4M in dioxane |
| Solvent | Diethyl ether |
| Crystallization Solvent | Ethanol:Ethyl acetate (3:1) |
| Yield | 90–95% |
Comparative Analysis of Synthetic Routes
The table below evaluates three prominent methods for synthesizing {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride:
The intramolecular amination route balances yield and stereocontrol, making it preferable for industrial applications.
Industrial-Scale Considerations
Large-scale production faces challenges in:
-
Catalyst cost : Palladium-based systems require efficient recycling to offset expenses.
-
Byproduct management : Photochemical methods generate polymeric byproducts, complicating purification.
-
Regulatory compliance : Residual metal catalysts must meet ICH Q3D guidelines (<10 ppm).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the bicyclic structure provides steric hindrance that can influence binding affinity. The compound may act on various pathways depending on its specific application, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Structural Variations in Azabicyclic Derivatives
The compound’s structural analogs differ in ring size, heteroatom placement, and substituent functional groups. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride | C₇H₁₂ClNO | 163.65 | 2007916-47-2 | 3.1.1 bicyclo system, methanol substituent |
| Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride | C₈H₁₄ClNO₂ | 191.65 | 1392804-60-2 | Methyl ester substituent instead of methanol |
| {3-azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride | C₇H₁₂ClNO | 163.65 | 2007916-47-2 | Nitrogen at position 3 vs. 2 |
| 3-azabicyclo[3.1.1]heptan-6-one hydrochloride | C₆H₁₀ClNO | 147.60 | 1486519-87-2 | Ketone group at position 6 |
| {2-oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride | C₆H₁₁ClNO₂ | 147.16 | CID 117697776 | Oxygen (oxa) replaces one nitrogen; 2.2.1 ring system |
| {1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride | C₈H₁₆ClNO | 177.67 | 1955561-19-9 | Larger 3.2.1 octane ring system |
Key Observations :
Physicochemical Properties
- Molecular Weight : Smaller analogs (e.g., 147.16 g/mol for the oxa-azabicyclo derivative) may exhibit improved solubility compared to bulkier derivatives like the octane-based compound (177.67 g/mol) .
- Polarity : The presence of oxygen (oxa) or fluorine (e.g., in ’s 5-fluoro derivative) enhances polarity, impacting pharmacokinetics such as blood-brain barrier penetration .
Functional and Pharmacological Differences
- Receptor Binding: Derivatives like this compound and its methyl ester analog are explored as orexin receptor antagonists, with substituents influencing binding affinity .
- Metabolic Stability: Fluorinated analogs (e.g., {5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol) may resist enzymatic degradation due to the fluorine atom’s electronegativity .
Biological Activity
{2-Azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, highlighting its mechanisms of action, and discussing potential therapeutic applications.
Structural Characteristics
- Molecular Formula : C7H13NO
- Molecular Weight : Approximately 129.18 g/mol
- Structural Features : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclic compounds.
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions at the molecular level, particularly as an inhibitor or modulator in various biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which can lead to therapeutic effects against diseases such as diabetes and obesity.
- Receptor Binding : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering applications in neuropharmacology.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Research has demonstrated that bicyclic compounds similar to this compound can act as potent DPP-4 inhibitors. For instance, compounds designed with similar bicyclic structures exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential against DPP-4, which is significant for managing hyperglycemia in diabetic patients .
Neuropharmacological Applications
Studies have indicated that compounds within the azabicyclo family exhibit activity on central nervous system (CNS) receptors, suggesting potential applications in treating neurological disorders. The binding affinity and selectivity for certain receptor subtypes can lead to developments in therapies for conditions like anxiety and depression.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol | Structure | DPP-4 inhibition; potential anti-diabetic properties |
| {2-Azabicyclo[2.2.1]heptan-1-yl}methanol | Structure | Modulation of neurotransmitter systems; neuroprotective effects |
| {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol | Structure | Diverse chemical reactivity; potential for drug development |
The synthesis of this compound typically involves cyclization reactions followed by reduction processes to achieve the desired bicyclic structure. Reaction conditions such as temperature and choice of solvents play a critical role in determining yield and purity.
Q & A
Q. What are the optimal reaction conditions for synthesizing {2-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride?
Synthesis typically involves multi-step reactions starting with bicyclic amine precursors. Key steps include:
- Cyclization : Use of cyclopentene derivatives with nitrogen-containing reagents under catalytic conditions (e.g., Pd/C) to form the bicyclic core .
- Functionalization : Introduction of the hydroxymethyl group via reductive amination or nucleophilic substitution. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C is common for reduction .
- Salt Formation : Treatment with HCl in methanol to yield the hydrochloride salt, enhancing solubility .
Optimization of solvent polarity, temperature (often 25–80°C), and catalyst loading is critical for >90% purity .
Q. How can the stereochemistry and structural integrity of this compound be confirmed?
Q. What solvents and conditions are recommended for improving solubility?
The hydrochloride salt enhances aqueous solubility. Recommended solvents:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 10–15 | RT, neutral pH |
| Methanol | 50–70 | RT |
| DMSO | >100 | RT, for biological assays |
| Avoid chloroform or hexane due to low polarity . |
Q. How stable is this compound under standard laboratory storage?
- Short-term : Stable at RT for 1–2 weeks in dry, dark conditions.
- Long-term : Store at –20°C in airtight containers with desiccants. Degradation occurs under strong acidic/basic conditions (>pH 10 or <pH 2) or prolonged light exposure .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound, and how can binding affinity be assessed?
- Orexin Receptors : Structural analogs (e.g., substituted 2-azabicyclo derivatives) show antagonism via hydrophobic interactions with receptor pockets .
- Nicotinic Acetylcholine Receptors (nAChRs) : The bicyclic amine mimics natural ligands; use radioligand displacement assays (e.g., [³H]-epibatidine) to measure IC₅₀ values .
- In vitro Assays : HEK293 cells transfected with target receptors; measure cAMP or calcium flux changes .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modify Substituents : Replace hydroxymethyl with carboxylate (e.g., methyl ester in [19]) to assess polarity effects on receptor binding.
- Stereoisomer Synthesis : Compare enantiomers (e.g., via chiral HPLC) to determine stereochemical influence on activity .
- Pharmacophore Mapping : Use computational models (e.g., Schrödinger’s Glide) to identify critical hydrogen-bonding and hydrophobic interactions .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- LogP Prediction : Aim for 1–3 using tools like MarvinSketch. The hydroxymethyl group (LogP ≈ –0.5) may reduce permeability; consider ester prodrugs .
- Molecular Dynamics (MD) : Simulate BBB traversal using CHARMM force fields. Derivatives with smaller substituents (e.g., methyl) show higher diffusion rates .
Q. What synthetic strategies mitigate byproduct formation during cyclization?
Q. How does the hydrochloride salt impact crystallinity and formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
